1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- 1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Brand Name: Vulcanchem
CAS No.: 107659-82-5
VCID: VC17005632
InChI: InChI=1S/C15H16ClN3O3/c1-2-3-13-15(22-14(20)21-13,8-19-10-17-9-18-19)11-4-6-12(16)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3/t13-,15-/m1/s1
SMILES:
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

CAS No.: 107659-82-5

Cat. No.: VC17005632

Molecular Formula: C15H16ClN3O3

Molecular Weight: 321.76 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- - 107659-82-5

Specification

CAS No. 107659-82-5
Molecular Formula C15H16ClN3O3
Molecular Weight 321.76 g/mol
IUPAC Name (4S,5R)-4-(4-chlorophenyl)-5-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one
Standard InChI InChI=1S/C15H16ClN3O3/c1-2-3-13-15(22-14(20)21-13,8-19-10-17-9-18-19)11-4-6-12(16)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3/t13-,15-/m1/s1
Standard InChI Key JEZLUVLJQUQTJY-UKRRQHHQSA-N
Isomeric SMILES CCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl
Canonical SMILES CCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxolan-2-one ring, a five-membered cyclic carbonate, substituted at the 4- and 5-positions. The (4S,5R) configuration indicates specific stereochemistry, critical for its biological interactions . Key substituents include:

  • 4-Chlorophenyl group: Aromatic ring with a chlorine atom at the para position, enhancing lipophilicity and potential π-π stacking interactions.

  • Propyl group: A three-carbon alkyl chain contributing to hydrophobic character.

  • 1H-1,2,4-Triazol-1-ylmethyl group: A triazole moiety known for its role in hydrogen bonding and metal coordination .

The stereochemistry at C4 and C5 influences spatial orientation, potentially affecting binding affinity to enzymatic targets like CDC25 phosphatases .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H16ClN3O3\text{C}_{15}\text{H}_{16}\text{ClN}_{3}\text{O}_{3}
Molar Mass321.76 g/mol
CAS Registry Number383907-43-5
SynonymsDA3003-1, PTP Inhibitor XXI

The compound’s solubility and stability are inferred from its functional groups. The chlorophenyl and triazole moieties suggest moderate polarity, soluble in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

General Strategies for Dioxolane Derivatives

While synthetic details for this specific compound are sparse in the provided sources, analogous 1,3-dioxolan-2-one derivatives are synthesized via nucleophilic ring-opening reactions or condensation of diols with carbonyl sources . For instance, phosphorus-containing dioxolanes are prepared by reacting phosphorus-chlorine derivatives with 1,3-dioxolan-2-one under catalytic conditions .

Stereochemical Considerations

The (4S,5R) configuration likely arises from asymmetric synthesis using chiral catalysts or resolution techniques. Enzymatic methods or chiral auxiliaries may enforce stereocontrol during propyl and triazole group incorporation .

Biological Activity and Mechanism of Action

CDC25 Phosphatase Inhibition

CDC25 phosphatases regulate cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). This compound inhibits CDC25 isoforms (CDC25A, B, C), disrupting cell cycle transitions and inducing G2/M arrest . Studies demonstrate its efficacy in suppressing tumor growth by promoting apoptosis in cancer cells .

Mechanism

The triazole group coordinates with catalytic cysteine residues in CDC25’s active site, while the chlorophenyl group stabilizes binding via hydrophobic interactions . The propyl chain may enhance membrane permeability, facilitating intracellular uptake.

Selectivity and Potency

Compared to other CDC25 inhibitors (e.g., NSC 663284), this compound exhibits improved selectivity due to its stereochemistry. The (4S,5R) configuration optimizes spatial alignment with the enzyme’s binding pocket, reducing off-target effects .

Applications in Biochemical Research

Cell Cycle Studies

Researchers utilize this compound to probe CDC25’s role in oncogenesis. For example, Han et al. (2004) demonstrated its ability to sensitize leukemia cells to chemotherapeutic agents by abrogating CDC25-mediated survival pathways .

Protein Phosphorylation Assays

As a phosphatase inhibitor, it serves as a tool compound in kinase/phosphatase signaling studies. Pu et al. (2002) employed it to elucidate feedback loops between CDKs and CDC25 in DNA damage responses .

Comparison with Related Compounds

CompoundTargetKey Structural FeaturesSelectivity
NSC 663284CDC25Quinoline-dione coreModerate
DA3003-1Protein Tyrosine PhosphatasesMorpholinyl-ethylamino groupBroad-spectrum
This CompoundCDC25(4S,5R)-dioxolane, triazoleHigh

The unique dioxolane-triazole scaffold and stereochemistry distinguish it from classical phosphatase inhibitors, offering a template for designing isoform-specific therapeutics .

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